Methyl 4'-octyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with an octyl group attached to one of the phenyl rings and a methyl ester group attached to the carboxyl group on the other phenyl ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-octyl[1,1’-biphenyl]-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation.
Major Products
Oxidation: 4’-octyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-octyl[1,1’-biphenyl]-4-methanol.
Substitution: Halogenated derivatives of the biphenyl compound.
Scientific Research Applications
Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core allows for π-π interactions with aromatic amino acids in proteins, while the ester and octyl groups can modulate the compound’s hydrophobicity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4’-methyl[1,1’-biphenyl]-4-carboxylate
- 4’-ethyl[1,1’-biphenyl]-4-carboxylate
- 4’-propyl[1,1’-biphenyl]-4-carboxylate
Uniqueness
Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences its solubility and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions play a crucial role, such as in the design of liquid crystals and other advanced materials.
Properties
CAS No. |
920270-49-1 |
---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C22H28O2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)20-14-16-21(17-15-20)22(23)24-2/h10-17H,3-9H2,1-2H3 |
InChI Key |
AUWGAMLDMWCPCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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